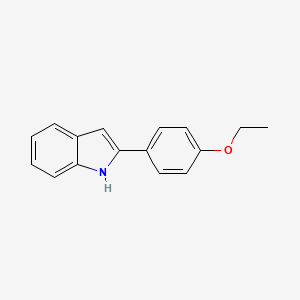

2-(4-ethoxyphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFYFHAXIUFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethoxyphenyl 1h Indole

Established Synthetic Routes to 2-(4-Ethoxyphenyl)-1H-indole

The construction of the this compound framework predominantly relies on classical indole (B1671886) syntheses that have been adapted for 2-arylindoles. These methods involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring, starting from appropriately substituted precursors.

Modified Indole Synthesis Approaches

Two of the most prominent methods for the synthesis of 2-arylindoles, and by extension this compound, are the Fischer indole synthesis and the Bischler-Möhlau indole synthesis.

The Fischer indole synthesis is a versatile and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgwikipedia.orgjk-sci.com For the synthesis of this compound, this would typically involve the condensation of (4-ethoxyphenyl)hydrazine (B3021012) with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new C-C bond and subsequently cyclizes to the indole ring. wikipedia.org Various Brønsted and Lewis acids can be employed as catalysts. wikipedia.orgwikipedia.org

The Bischler-Möhlau indole synthesis provides another direct route to 2-arylindoles. This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. nih.gov Specifically, for the target compound, the reaction would utilize 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041) and aniline (B41778). The reaction mechanism is complex but is understood to proceed through the formation of an α-arylaminoketone intermediate, which then undergoes cyclization and aromatization to yield the 2-arylindole. wikipedia.org Traditional conditions for this synthesis can be harsh, often requiring high temperatures. However, milder methods have been developed, including the use of microwave irradiation to improve yields and reduce reaction times.

Precursor Synthesis and Reaction Conditions

The successful synthesis of this compound via the aforementioned routes is contingent on the availability and purity of the starting materials.

For the Fischer indole synthesis , the key precursors are (4-ethoxyphenyl)hydrazine and a carbonyl compound that can provide the remaining two carbons of the pyrrole ring, such as 4-ethoxyacetophenone. The synthesis of (4-ethoxyphenyl)hydrazine can be achieved from 4-ethoxyaniline through diazotization followed by reduction.

In the case of the Bischler-Möhlau synthesis , the essential precursor is 2-bromo-1-(4-ethoxyphenyl)ethanone. This α-bromoketone can be prepared by the bromination of 1-(4-ethoxyphenyl)ethanone.

The reaction conditions for these syntheses can be tailored to optimize the yield of this compound. A summary of typical reaction conditions is presented in the table below.

| Synthesis Method | Precursors | Catalyst/Reagents | Solvent | Temperature | Yield (%) |

| Fischer Indole Synthesis | (4-Ethoxyphenyl)hydrazine, 4-Ethoxyacetophenone | Polyphosphoric acid (PPA) or other acids | High-boiling solvent or neat | High | Varies |

| Bischler-Möhlau Synthesis | 2-Bromo-1-(4-ethoxyphenyl)ethanone, Aniline | Excess aniline (acts as solvent and base) | Aniline | High | Varies |

Strategies for the Derivatization of this compound

Once the this compound core is synthesized, it can be further modified at various positions to generate a library of derivatives. The indole ring is amenable to functionalization at both the carbon and nitrogen atoms.

C-Functionalization Pathways

The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is generally the most reactive site for such reactions.

Electrophilic Substitution: Reactions such as the Vilsmeier-Haack formylation (introduction of a -CHO group) and the Mannich reaction (introduction of an aminomethyl group) typically occur at the C3 position of the indole ring. adichemistry.combyjus.comijpcbs.commsu.educhemistrysteps.comyoutube.comorganic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: For more complex C-functionalization, palladium-catalyzed cross-coupling reactions are invaluable. If a halogen atom is introduced onto the indole ring of this compound, reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Heck reaction (with alkenes) can be employed to form new carbon-carbon bonds. d-nb.infonih.govnih.govlibretexts.orgresearchgate.netnih.govnih.govrsc.orgnih.govresearchgate.netarkat-usa.org These reactions offer a powerful tool for introducing a wide variety of substituents.

| Functionalization Reaction | Reagents | Position of Functionalization |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 |

| Mannich Reaction | Formaldehyde, Secondary Amine | C3 |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | Position of Halogen |

| Heck Reaction | Alkene, Pd catalyst, Base | Position of Halogen |

N-Functionalization Reactions

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents.

N-Alkylation: The indole nitrogen can be readily alkylated using alkyl halides or other alkylating agents in the presence of a base. researchgate.netmdpi.combeilstein-journals.orgrsc.orgd-nb.info The choice of base and solvent can influence the efficiency of the reaction.

N-Acylation: Acyl groups can be introduced onto the indole nitrogen using acyl chlorides or anhydrides. nih.gov This reaction is often performed in the presence of a base to neutralize the acid generated.

| Functionalization Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-2-(4-ethoxyphenyl)-1H-indole |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-2-(4-ethoxyphenyl)-1H-indole |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. jk-sci.comnih.govmdpi.comnih.govdaneshyari.comnih.govresearchgate.net While specific examples for the direct one-pot synthesis of this compound via MCRs are not extensively documented, the general principles of MCRs can be applied to generate highly substituted indole derivatives. For instance, a multicomponent reaction could potentially involve an aniline, an aldehyde, and a third component to construct a complex indole scaffold in a convergent manner. These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity.

Advanced Synthetic Techniques for this compound and Its Analogues

The synthesis of 2-arylindoles, including this compound, has been significantly advanced by the development of modern synthetic methodologies. These techniques provide powerful tools for constructing the core indole scaffold and for introducing molecular diversity, often under milder conditions and with greater functional group tolerance than traditional methods.

Catalytic Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are central to the synthesis of 2-arylindoles. acs.org These reactions typically involve the coupling of an indole precursor with an aryl partner, catalyzed by a transition metal, most commonly palladium. acs.org

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 2-indoleboronic acid or its esters with 4-iodo or 4-bromoethoxybenzene, or conversely, the coupling of indole with a (4-ethoxyphenyl)boronic acid. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. nih.govacs.org The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 2-arylindole product and regenerate the Pd(0) catalyst. sdu.dk

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov One-step processes have been developed that combine palladium-catalyzed oxidative dehydrogenation of indolines to indoles, followed by a sequential C2-regioselective Heck-type arylation. rsc.org This approach allows for the direct synthesis of 2-arylindoles from more readily available indoline (B122111) precursors using an aryl halide, such as 4-bromoethoxybenzene, with oxygen as a mild and sustainable oxidant. rsc.org The reaction mechanism involves the formation of a Pd-aryl species, which then undergoes migratory insertion with the indole's C2-C3 double bond, followed by β-hydride elimination to furnish the final product. libretexts.orgyoutube.com

Sonogashira Coupling: While primarily used to form carbon-carbon triple bonds, the Sonogashira reaction can be a key step in a two-step indole synthesis. This involves a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org For instance, a substituted o-haloaniline can be coupled with 4-ethoxyphenylacetylene, followed by a base-assisted cyclization to construct the this compound ring system. rsc.orgnih.gov

The table below summarizes representative conditions for palladium-catalyzed coupling reactions used in the synthesis of 2-arylindoles.

| Coupling Reaction | Indole Precursor | Aryl Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | Indole-2-boronic acid ester | Aryl Halide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 38-83 sdu.dk |

| Heck (from Indoline) | Indoline | Aryl Iodide | Pd(TFA)₂ | O₂ (oxidant) | Toluene | up to 94 rsc.org |

| Sonogashira/Cyclization | 2-Iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 64-90 nih.gov |

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of new functional groups onto a complex molecule, such as a pre-formed indole scaffold, at a late step in the synthetic sequence. This strategy is highly valuable in medicinal chemistry and materials science for rapidly generating libraries of analogs for structure-activity relationship studies. nih.gov For this compound, this would involve modifying the indole core or the attached phenyl ring after the main scaffold has been assembled.

The primary challenge in the functionalization of indoles is achieving site selectivity due to the presence of multiple reactive C-H bonds (N-H, C2, C3, and C4-C7 on the benzo ring). researchgate.netnih.gov

Direct C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles, obviating the need for pre-functionalized substrates like halides or organometallics. nih.govresearchgate.net

Functionalization at C2 and C3: The C3 position of indole is typically the most nucleophilic and prone to electrophilic substitution. However, C2-selective functionalization can be achieved. For example, palladium-metallaphotoredox catalysis has been developed for the C2-arylation of N-pyrimidylindoles, which serves as a directing group. acs.org This method is tolerant of various functional groups and can be applied to complex molecules. acs.org

Functionalization at the Benzene Core (C4-C7): Modifying the benzene portion of the indole core is considerably more challenging due to the lower reactivity of these C-H bonds. researchgate.netnih.gov Strategies to overcome this often rely on installing a directing group (DG) on the indole nitrogen. nih.gov For instance, a pivaloyl group at the C3 position can direct palladium-catalyzed arylation to the C4 position, while an N-P(O)tBu₂ group can direct arylation to the C7 or C6 positions depending on the metal catalyst used (palladium or copper, respectively). researchgate.netnih.gov Rhodium(III) catalysts have also shown significant promise in directing C-H activation to various positions on the indole scaffold, including C2, C4, and C7. thieme-connect.com

The table below outlines various late-stage C-H functionalization strategies applicable to indole analogues.

| Position | Functionalization Type | Catalyst System | Directing Group | Key Feature |

| C2 | Arylation | Pd(OAc)₂ / Photocatalyst | N-Pyrimidyl | Dual catalysis enables C-H/C-H cross-coupling. acs.org |

| C4 | Arylation | Pd(OAc)₂ | C3-Pivaloyl | Directs functionalization to the challenging C4 position. nih.gov |

| C7 | Arylation | Pd(OAc)₂ | N-P(O)tBu₂ | Directing group enables access to the benzo core. nih.gov |

| C7 | Silylation, Alkylation, etc. | Pd(OAc)₂ | N-PtBu₂ | A versatile directing group for diverse functionalizations. nih.gov |

| C2, C4, C7 | Various | Rh(III) complexes | Various N-linked groups | Rhodium catalysts offer unique reactivity and selectivity. thieme-connect.com |

These advanced synthetic techniques underscore the progress in modern organic chemistry, providing efficient and selective pathways to synthesize and diversify complex molecules like this compound for various scientific applications.

Spectroscopic and Structural Elucidation of 2 4 Ethoxyphenyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-(4-ethoxyphenyl)-1H-indole, ¹H and ¹³C NMR spectroscopy provide definitive information about the position and electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole (B1671886) ring, the phenyl ring, and the ethoxy group protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm in DMSO-d₆), a characteristic feature of indole derivatives. researchgate.net The protons on the indole ring (H-3, H-4, H-5, H-6, H-7) and the 4-ethoxyphenyl ring (H-2', H-3', H-5', H-6') would exhibit predictable aromatic region signals.

Based on the data for the analogous 2-(4-methoxyphenyl)-1H-indole, the indole H-3 proton is expected to appear as a singlet around δ 6.8-7.0 ppm. researchgate.net The protons of the ethoxy group will present as a triplet (for the -CH₃) around δ 1.4 ppm and a quartet (for the -OCH₂-) around δ 4.1 ppm, which is a standard pattern for an ethyl group attached to an oxygen atom. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | >10.0 (in DMSO-d₆) | br s | - |

| H-3 | ~6.9 | s | - |

| H-4, H-7 | ~7.5-7.6 | m | - |

| H-5, H-6 | ~7.0-7.2 | m | - |

| H-2', H-6' | ~7.8-7.9 | d | ~8.8 |

| H-3', H-5' | ~7.0 | d | ~8.8 |

| -OCH₂- | ~4.1 | q | ~7.0 |

| -CH₃ | ~1.4 | t | ~7.0 |

Note: Predicted values are based on data for analogous compounds and standard NMR principles. Solvent: DMSO-d₆/CDCl₃.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the eight carbons of the indole ring and the eight carbons of the 4-ethoxyphenyl substituent. The C-2 carbon of the indole ring, being attached to the phenyl ring and nitrogen, would appear significantly downfield. Data from 2-(4-methoxyphenyl)-1H-indole shows the C-2 at approximately δ 137.8 ppm. researchgate.net The carbons of the ethoxy group are anticipated at approximately δ 63-64 ppm (-OCH₂) and δ 15 ppm (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~138 |

| C-3 | ~99 |

| C-3a | ~129 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~137 |

| C-1' | ~124 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~115 |

| C-4' | ~159 |

| -OCH₂- | ~64 |

| -CH₃ | ~15 |

Note: Predicted values are based on data for 2-(4-methoxyphenyl)-1H-indole and standard NMR correlations. Solvent: DMSO-d₆/CDCl₃.

While this compound itself is achiral, its derivatives can possess stereocenters or exhibit atropisomerism, necessitating advanced NMR techniques for stereochemical elucidation. unibo.it Two-dimensional (2D) NMR experiments are crucial in this regard.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to determine spatial proximity between protons. For a chiral derivative, NOESY can help establish the relative stereochemistry by observing correlations between protons that are close in space but not necessarily bonded. researchgate.net

Correlation Spectroscopy (COSY): COSY is used to identify proton-proton spin-spin coupling networks, helping to trace the connectivity within the indole and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the indole and ethoxyphenyl moieties.

For derivatives with restricted rotation around the C2-C1' bond, these techniques would be instrumental in identifying and characterizing the resulting stable atropisomers. unibo.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A prominent, sharp peak around 3400-3450 cm⁻¹ is expected for the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations from the ethoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.netresearchgate.net The C=C stretching vibrations within the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. scielo.org.za

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Ring Stretch | 1450 - 1610 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

Note: Values are based on characteristic frequencies for the functional groups present.

The UV-Vis spectrum of 2-arylindoles is characterized by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated system. The extended conjugation between the indole nucleus and the 4-ethoxyphenyl ring influences the position and intensity of these absorptions. Typically, 2-substituted indoles exhibit two main absorption bands. For this compound, a strong absorption maximum (λmax) is expected around 310-320 nm, which is characteristic of the extensive π-conjugated system. researchgate.netacs.org The solvent used can cause slight shifts in the absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The empirical formula for this compound is C₁₆H₁₅NO, leading to a calculated molecular weight of approximately 237.30 g/mol . sigmaaldrich.com In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for unambiguous confirmation of the molecular formula. For instance, HRMS analysis of similar 2-arylindoles has shown found values to be within ±0.0015 Da of the calculated mass, lending high confidence to the proposed structure.

Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. The resulting fragment ions are detected and produce a characteristic pattern. While detailed experimental fragmentation data for this compound is not extensively documented in reviewed literature, the expected fragmentation would likely involve the cleavage of the ethoxy group (-OCH₂CH₃), loss of ethylene (B1197577) (C₂H₄) from the ethoxy group to form a hydroxyphenyl-indole cation, and potential cleavages of the indole or phenyl rings themselves.

Table 1: Molecular Ion Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol sigmaaldrich.com |

| Expected Molecular Ion (M⁺) | m/z 237 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

As of the current literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and specific geometric parameters are not available.

Table 2: Typical Data Obtained from X-ray Crystallography (Hypothetical for this compound)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles (α, β, γ). |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (º) | The angles formed by three connected atoms. |

| Torsion Angles (º) | The dihedral angles defining the molecule's conformation. |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides the empirical formula and, when combined with molecular weight data from mass spectrometry, confirms the molecular formula.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₆H₁₅NO. sigmaaldrich.com Experimental results from an elemental analyzer are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the sample's purity and identity. While specific experimental "found" values for this compound are not available in the surveyed literature, the theoretical percentages serve as the benchmark for such an analysis.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 81.00 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.37 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.90 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.74 |

| Total | | | | 237.302 | 100.00 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-1H-indole |

| 2-phenyl-indole |

Computational Chemistry and Theoretical Investigations of 2 4 Ethoxyphenyl 1h Indole

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine various molecular properties. For 2-(4-ethoxyphenyl)-1H-indole, specific DFT data is not available. However, studies on analogous indole (B1671886) derivatives suggest that such calculations would be valuable. For instance, research on related compounds often involves the B3LYP functional with various basis sets to achieve a balance between accuracy and computational cost. ijrar.orgopenaccesspub.org

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, identifies the lowest energy conformation. For this compound, this would involve analyzing the rotational freedom around the single bonds connecting the ethoxy group to the phenyl ring and the phenyl ring to the indole core. While no specific studies exist for this compound, research on similar structures indicates that the planarity between the indole and phenyl rings is a key conformational parameter.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies of these orbitals and their distribution across the molecule are critical for understanding chemical reactivity and electronic properties. wikipedia.org The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. openaccesspub.org For this compound, FMO analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack. Although specific data is absent, analysis of related indole derivatives suggests the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed across the entire aromatic system. ijrar.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. semanticscholar.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. semanticscholar.org For this compound, an MEP map would likely show negative potential around the nitrogen atom of the indole ring and the oxygen atom of the ethoxy group, highlighting these as potential hydrogen bond acceptors.

Vibrational Analysis and Theoretical Spectroscopy

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. These calculated spectra can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. ijrar.orgopenaccesspub.org Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. While no dedicated vibrational analysis for this compound has been published, studies on similar molecules provide a framework for what to expect. ijrar.orgscialert.net For example, characteristic peaks for N-H stretching, C-H aromatic stretching, and C-O ether stretching would be anticipated.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. oatext.com

Simulations of Intermolecular Interactions

MD simulations are particularly useful for studying how a molecule like this compound might interact with other molecules. This is crucial for understanding its potential biological activity, as these interactions govern how a drug molecule binds to its target protein. mdpi.com Simulations could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize such a complex. mdpi.com Despite the potential of this technique, there are no published MD simulation studies specifically focused on the intermolecular interactions of this compound.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, which features two aromatic rings connected by a single bond, the exploration of its conformational landscape is of primary importance. The key degree of freedom is the torsion or dihedral angle defined by the plane of the indole ring and the plane of the 4-ethoxyphenyl group.

Computational methods, particularly Density Functional Theory (DFT), are used to map the potential energy surface as a function of this dihedral angle. The rotation around the C-C single bond connecting the two rings is not entirely free due to steric hindrance and electronic effects. nih.gov Studies on similar bi-aryl systems indicate that the molecule likely exists as a set of stable conformers separated by rotational energy barriers.

The most stable conformation is typically a non-planar arrangement, which minimizes steric repulsion between the hydrogen atoms on the adjacent rings. A fully planar conformation is often a high-energy transition state, while a perpendicular arrangement can also be an energy minimum or a saddle point depending on the specific electronic interactions. The conformational analysis of related substituted furo[2,3-d]pyrimidines has shown that restricting the free rotation of bonds connecting aryl rings can be a key factor in determining bioactive conformations. nih.gov In such studies, different conformers are identified, and their relative energies are calculated to determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Indole-Phenyl) | Relative Energy (kcal/mol) | Note |

| 1 | ~30° | 0.00 | Most Stable (Global Minimum) |

| 2 | ~150° | 0.15 | Stable (Local Minimum) |

| 3 | 0° | 2.50 | Transition State (Planar) |

| 4 | 90° | 1.80 | Transition State (Perpendicular) |

Note: This table is illustrative, based on typical findings for bi-aryl systems. Precise values require specific calculations for the title compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a suite of descriptors that quantify the electronic structure and chemical reactivity of a molecule. These indices are derived from the principles of conceptual DFT and are invaluable for predicting how a molecule will interact with other chemical species, including biological targets. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons, calculated as (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (1 / η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge, calculated as μ² / (2η). semanticscholar.org

These descriptors, often calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), help in understanding the molecule's reactivity profile. researchgate.net

Table 2: Representative Calculated Quantum Chemical Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -5.20 |

| LUMO Energy | ELUMO | - | -1.60 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.60 |

| Ionization Potential | I | -EHOMO | 5.20 |

| Electron Affinity | A | -ELUMO | 1.60 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.40 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 1.80 |

| Electrophilicity Index | ω | μ² / (2η) | 3.21 |

Note: The values presented are representative for indole derivatives and serve as an illustration. semanticscholar.orgresearchgate.net Actual values for this compound would require specific DFT calculations.

Theoretical Studies of Electronic Properties for Potential Applications

Theoretical investigations into the electronic properties of this compound are crucial for predicting its suitability for various applications, from medicinal chemistry to materials science.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow areas) around the nitrogen atom of the indole ring and the oxygen atom of the ethoxy group, indicating these are sites prone to electrophilic attack or hydrogen bonding. The hydrogen atom on the indole nitrogen (N-H) would exhibit a region of positive potential (blue area), marking it as a hydrogen bond donor site.

Frontier Orbital Analysis: The distribution of the HOMO and LUMO provides insight into the electronic transitions and charge transfer characteristics of the molecule. In many 2-aryl indoles, the HOMO is often localized on the electron-rich indole nucleus, while the LUMO may be distributed across the entire bi-aryl system. tandfonline.com This distribution suggests that an electronic excitation would involve an intramolecular charge transfer (ICT) from the indole moiety to the ethoxyphenyl ring. Such ICT characteristics are significant for applications in organic electronics, as they influence properties relevant to organic light-emitting diodes (OLEDs) and photovoltaic cells.

Non-Linear Optical (NLO) Properties: Theoretical calculations can also predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. Molecules with significant intramolecular charge transfer, like many indole derivatives, can exhibit high NLO responses, making them candidates for use in optical materials and technologies.

Through these computational approaches, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental work and accelerating the discovery of its potential applications.

Reactivity and Mechanistic Pathways of 2 4 Ethoxyphenyl 1h Indole

Electrophilic Substitution Reactions

The indole (B1671886) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution in indoles is typically the C3 position, as this allows for the formation of a more stable cationic intermediate where the positive charge can be delocalized over the benzene (B151609) ring without disrupting the aromaticity of the pyrrole (B145914) ring.

Common electrophilic substitution reactions for 2-arylindoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. The reaction of 2-arylindoles with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) yields 2-aryl-3-formylindoles. rsc.org In some cases, with excess reagent, further reactions can occur. For instance, the reaction of 7-acetyl-2-arylindoles can lead to the formation of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes through initial C3 formylation followed by diformylation of the acetyl group and subsequent cyclization. rsc.orgnih.govresearcher.liferesearchgate.net

Mannich Reaction: This reaction involves the aminoalkylation of the C3 position of the indole. While the Mannich reaction is a classic method for functionalizing indoles, in the case of 2,2-disubstituted indolin-3-ones, a diverted Mannich reaction has been reported to occur through a 1,2-aryl migration and copper-catalyzed aerobic oxidation. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions can also occur at the C3 position. However, these reactions can sometimes lead to polysubstitution or rearrangement products. An atroposelective Friedel-Crafts alkylation of 2-arylindoles with α,β-unsaturated aldehydes has been developed to produce axially chiral 2-arylindoles. researchgate.net

Nucleophilic Addition and Substitution Reactions

While less common than electrophilic substitution, nucleophilic reactions can occur at the indole nitrogen (N1) and, under certain conditions, at the C2 position.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be deprotonated by a strong base to form an indolyl anion, which can then react with various electrophiles. This is a common method for introducing alkyl or aryl substituents at the N1 position.

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents, can react with 2-arylindoles. The Bartoli indole synthesis, for example, involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles. thieme-connect.comwikipedia.org This reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement. thieme-connect.comwikipedia.org

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) has been utilized in the synthesis of complex indole-containing structures. While specific examples for 2-(4-ethoxyphenyl)-1H-indole are not prevalent in the provided search results, RCM is a powerful tool for constructing cyclic systems and has been applied to various indole derivatives. For example, Grubbs' catalyst is often employed for such transformations. wiley-vch.de

Oxidative and Reductive Transformations

The indole nucleus can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: The oxidation of 2-arylindoles can yield several products depending on the oxidant and reaction conditions. Common oxidation products include 2-aryl-3-oxoindoles (indol-3-ones). bohrium.com Biocatalytic methods using flavin-dependent monooxygenases have been developed for the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines, which are valuable synthetic intermediates. acs.orgnih.govnih.gov These enzymatic reactions offer high chemo- and stereoselectivity, avoiding common side reactions like overoxidation and rearrangement. acs.orgnih.govnih.gov Another approach involves photoredox catalysis to oxidize 2-arylindoles to 2-arylindol-3-ones, which can then undergo further reactions. bohrium.com Rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes using molecular oxygen as the oxidant has also been reported. mdpi.com

Reduction: The indole ring can be reduced to indoline (B122111) or other hydrogenated derivatives. Catalytic hydrogenation is a common method for this transformation. For instance, the catalytic hydrogenation of 2-nitrophenylacetonitriles can lead to the formation of N-hydroxy-2-amino-3-arylindoles. researchgate.net

Pericyclic Reactions and Rearrangements

2-Arylindoles and their derivatives can participate in various pericyclic reactions and rearrangements, which are powerful tools for constructing complex molecular architectures.

acs.orgacs.org-Sigmatropic Rearrangements: The Fischer indole synthesis is a classic example that involves a acs.orgacs.org-sigmatropic rearrangement of an arylhydrazone as the key step to form the indole ring. byjus.comwikipedia.org This method is widely used for the synthesis of various indole derivatives. wikipedia.orgresearchgate.netresearchgate.net The Bartoli indole synthesis also proceeds via a acs.orgacs.org-sigmatropic rearrangement of a nitrosoarene derivative. thieme-connect.comwikipedia.org

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline or related structures. wikipedia.org The reaction has been demonstrated for C2-aryl indoles, and insights into the stereoelectronics governing the rearrangement have been studied. nih.govnih.gov An atroposelective Pictet-Spengler reaction of N-arylindoles has also been developed. researchgate.net

Aza-Cope Rearrangement: A nonenzymatic aza-Cope rearrangement of a C-3 reverse prenylated indole has been observed to yield an N-1 normal prenylated product. researchgate.net

Mechanistic Biological Activity and Molecular Interactions of 2 4 Ethoxyphenyl 1h Indole Analogues

Modulation of Enzyme Activity (In Vitro Studies)

Analogues of 2-(4-ethoxyphenyl)-1H-indole, particularly those with a methoxy (B1213986) substitution on the phenyl ring, have been identified as potent and selective inhibitors of mammalian 15-lipoxygenases (ALOX15). mdpi.comnih.gov Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, and their metabolites are involved in various physiological and pathological processes, including inflammation. nih.gov

Research has shown that certain 5-(4-methoxyphenyl)-1H-indole derivatives function as substrate-specific, allosteric inhibitors of ALOX15. mdpi.comnih.gov Unlike competitive inhibitors that bind to the enzyme's active site, these indole (B1671886) analogues bind to a different site on the enzyme, inducing a conformational change that selectively inhibits the oxygenation of linoleic acid (LA) while having a much weaker effect on the oxygenation of arachidonic acid (AA). nih.gov

Molecular dynamics simulations suggest that these inhibitors bind within a pocket of one monomer in the ALOX15 dimer. mdpi.comnih.gov This binding event alters the structure of the adjacent monomer that accommodates the fatty acid substrate. nih.gov Specifically, the interaction of an indole analogue with the first monomer can induce a deformation of helix α2A, which is then translated to the substrate-binding cavity of the second monomer. nih.gov This allosteric communication between the two enzyme subunits is thought to be responsible for the differential inhibitory effects on LA and AA metabolism. mdpi.com The 2-arylindole scaffold with a para-methoxy group has been described as a key "allosteric determinant" for this selective inhibition. mdpi.com

The inhibitory potency of these indole-based compounds against ALOX15 has been quantified, highlighting their selectivity for linoleic acid as a substrate.

Table 1: Inhibitory Potency of an Indole Analogue against Rabbit ALOX15

| Compound | Substrate | IC₅₀ (µM) | IC₅₀(LA)/IC₅₀(AA) Ratio |

| Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate | Linoleic Acid (LA) | 0.05 | 0.01 |

| Arachidonic Acid (AA) | 5.0 |

Data sourced from in vitro studies on pure recombinant rabbit ALOX15. nih.gov

Beyond lipoxygenases, indole analogues have been investigated for their interactions with other enzyme systems. Molecular docking studies have been employed to assess the potential of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives to bind to (p)ppGpp synthetases, such as the RelA/SpoT homolog (RSH) proteins. nih.gov These enzymes are crucial for bacterial survival under stress conditions by synthesizing the alarmones guanosine (B1672433) pentaphosphate (ppGpp) and guanosine tetraphosphate (B8577671) (p)ppGpp. nih.gov These alarmones regulate various cellular processes, including the inhibition of protein synthesis, and are linked to the formation of antibiotic-tolerant persister cells. nih.gov The docking studies suggest that the indolylquinazolinone scaffold can fit within the active sites of these bacterial enzymes, indicating a potential mechanism for antibacterial activity. nih.gov

Interactions with Cellular Components and Biomolecules (In Vitro)

Certain classes of indole derivatives have been specifically designed to interact with nucleic acids. A series of novel diamidino-indole bichalcophenes has been synthesized and shown to bind strongly to the minor groove of DNA. nih.govresearchgate.net The affinity of these compounds for DNA is a critical aspect of their biological activity.

The interaction is typically evaluated using thermal melting experiments, where the change in the melting temperature (ΔTm) of DNA upon ligand binding is measured. A significant increase in Tm indicates strong binding. For these indole diamidines, ΔTm values with poly(dA-dT) were found to be very high, demonstrating a powerful DNA binding affinity. researchgate.net

Further confirmation of the binding mode comes from Circular Dichroism (CD) spectroscopy. Minor groove binders typically show a large positive induced CD signal when they interact with AT-rich DNA sequences, with only minor changes to the DNA's own CD signal. researchgate.net Studies on these indole bichalcophenes showed strong induced CD signals, providing clear evidence for a minor groove binding mechanism. researchgate.net

Table 2: DNA Binding Affinity of Indole Bichalcophone Diamidine Analogues

| Compound | ΔTm with poly(dA-dT) (°C) |

| 4a | >30 |

| 4b | >30 |

| 4c | 27 |

| 4d | >30 |

ΔTm is the change in melting temperature of DNA upon binding of the compound, indicating binding affinity. researchgate.net

Indole-based compounds have been developed as small-molecule inhibitors of protein-protein interactions (PPIs), which are implicated in various diseases. One such target is the interaction between AF9/ENL and AF4 or the histone methyltransferase DOT1L, a critical driver in MLL-rearranged leukemias. mdpi.com

Structure-activity relationship studies on a series of indole-2-carboxamides revealed that specific substitutions are essential for inhibitory activity. A 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl group at the 6-position of the indole core was found to contribute favorably to the inhibition of the AF9-DOT1L interaction. mdpi.com Replacing the indole core with a benzothiophene (B83047) scaffold while retaining this key substituent resulted in even more potent inhibitors, demonstrating the importance of both the core structure and its peripheral groups. mdpi.com

Table 3: In Vitro Inhibition of AF9-DOT1L Protein-Protein Interaction by Indole Analogues

| Compound | Core Scaffold | R⁶ Substituent | IC₅₀ (µM) |

| 1 | Indole | 4-piperidin-1-ylphenyl | 3.6 |

| 12 | Indole | 4-pyrrolidin-1-ylphenyl | 2.7 |

| 24 | Benzothiophene | 4-piperidin-1-ylphenyl | 1.6 |

IC₅₀ values represent the concentration required for 50% inhibition of the AF9-DOT1L interaction in a biochemical assay. mdpi.com

Cellular Pathway Modulation (In Vitro)

The molecular interactions of indole analogues can translate into the modulation of complex cellular pathways. Studies on 3,3'-((4-methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole), an analogue where the core indole is maintained, have demonstrated effects on cell cycle progression in cancer cells. nih.gov

In vitro experiments using the human colon cancer cell line HCT-116 showed that treatment with these compounds led to cell cycle arrest. nih.gov This indicates that the compounds interfere with the molecular machinery that governs cell division, a hallmark of anticancer agents. The high selectivity against cancer cells compared to low toxicity in normal epithelial cells suggests a targeted effect on pathways dysregulated in cancer. nih.gov

Antiproliferative Activity Mechanisms on Cancer Cell Lines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous anticancer agents. acs.org Analogues of this compound have demonstrated antiproliferative activity through various mechanisms, most notably through the disruption of microtubule dynamics.

One of the primary mechanisms by which indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. mdpi.com Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). mdpi.comresearchgate.net For instance, certain indole-1,2,4-triazole hybrids, which incorporate a substituted phenyl ring, have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on tubulin. mdpi.com

Furthermore, some indole derivatives have been shown to induce apoptosis through pathways independent of tubulin inhibition. These can include the modulation of key signaling proteins involved in cell survival and death. For example, studies on various cancer cell lines, including ovarian cancer, have shown that certain indole phytoalexins can induce apoptosis by generating reactive oxygen species (ROS), causing mitochondrial dysfunction, and activating caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

The antiproliferative activity of a selection of indole analogues against various cancer cell lines is detailed below.

| Compound Class | Cancer Cell Line | Activity | Mechanism of Action |

| Indole/1,2,4-triazole hybrids | NCI-60 Panel | Significant growth inhibition | Tubulin polymerization inhibition mdpi.comresearchgate.net |

| Indole Phytoalexins | Ovarian Cancer (A2780) | Cytotoxic, induces apoptosis | ROS generation, mitochondrial dysfunction nih.gov |

| Fused Indole Derivatives | Leukemia (L1210) | Micromolar cytotoxic activity | Weak Topoisomerase II inhibition proquest.com |

| Indole-Trimethoxyphenyl Conjugates | CNS Cancer (SNB-75) | Selective growth inhibition | Not fully elucidated, but not Topoisomerase II interaction nih.gov |

Efflux Pump Inhibition Mechanisms

Multidrug resistance (MDR) is a major obstacle in the treatment of both bacterial infections and cancer. A key mechanism of MDR is the overexpression of efflux pumps, which are membrane proteins that actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. mdpi.comnih.gov The 2-phenyl-indole scaffold, to which this compound belongs, has been identified as a promising template for the development of efflux pump inhibitors (EPIs). mdpi.com

EPIs function by blocking these pumps, thereby restoring or potentiating the activity of co-administered drugs. mdpi.com Indole-based EPIs can act through several mechanisms:

Competitive Inhibition: Some EPIs are substrates of the efflux pump and compete with the therapeutic drug for binding and transport, effectively saturating the pump. mdpi.com For example, Phe-Arg-β-naphthylamide (PAβN), a well-studied EPI, is believed to act as a competitive inhibitor of RND-type efflux pumps in Gram-negative bacteria. mdpi.comnih.gov

Non-Competitive Inhibition: Other EPIs may bind to allosteric sites on the pump, inducing conformational changes that impair its function without directly competing with the substrate.

Disruption of Energy Source: Efflux pumps are energy-dependent, often utilizing the proton motive force (PMF). nih.gov Some inhibitors may function by disrupting the cell's energy production (e.g., ATP synthesis) or by dissipating the PMF, thereby de-energizing the pumps. nih.gov

Downregulation of Pump Expression: Certain molecules can interfere with the regulatory pathways that control the expression of efflux pump genes. nih.gov

Derivatives such as 5-nitro-2-phenylindole have been noted as inhibitors of the NorA efflux pump in Staphylococcus aureus. mdpi.com This suggests that the 2-phenyl-indole core is a viable pharmacophore for targeting bacterial resistance mechanisms.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For the 2-aryl-indole class, SAR studies have elucidated the importance of the nature and position of substituents on both the indole ring and the appended phenyl ring.

Influence of Substituent Position on Biological Effects

The biological activity of 2-aryl-indole derivatives is highly sensitive to the placement of substituents.

Substitution on the Phenyl Ring: The electronic properties and size of substituents on the 2-phenyl ring can drastically alter activity. In studies of related 2-phenyl-quinolone derivatives as efflux pump inhibitors, the presence and nature of alkoxy groups (like the ethoxy group in this compound) at the para-position were found to be important for potency against the NorA efflux pump. mdpi.com For other activities, such as the inhibition of the ALOX15 enzyme, a methoxy group at the para-position of the phenyl ring was identified as a key "allosteric determinant." nih.gov This highlights the significance of the para-alkoxy substitution pattern.

Substitution on the Indole Ring: Modifications to the indole core itself are also critical. The indole N-H group can act as a hydrogen bond donor, and its substitution can impact binding affinity. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, N-methylation of the indole led to a loss of activity, suggesting the N-H is involved in a crucial hydrogen bond with the receptor. nih.gov Conversely, adding halogen atoms to the indole ring can modulate lipophilicity and electronic properties, which can either enhance or decrease activity depending on the target. nih.gov

The table below summarizes key SAR findings for related indole structures.

| Compound Series | Activity | Key SAR Finding | Reference |

| 2-Aryl-Indoles | ALOX15 Inhibition | para-Methoxy on the phenyl ring is a critical "allosteric determinant". | nih.gov |

| Bis-Indoles | HIV-1 Fusion Inhibition | The linkage position between indole rings (e.g., 6-6' vs. 5-5') significantly affects antiviral activity. | |

| 1,2,4-Triazine-Indoles | GPR84 Antagonism | The indole N-H is crucial for activity, likely as a hydrogen bond donor. | nih.gov |

| 2-Phenyl-Quinolones | Efflux Pump Inhibition | para-Alkoxy substituents on the phenyl ring are important for potency. | mdpi.com |

Pharmacophore Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 2-aryl-indole class, pharmacophore models have been developed based on active analogues.

A common pharmacophore for substrate-selective inhibitors of the ALOX15 enzyme, derived from a 2-(4-methoxyphenyl)-1H-indole analogue, includes the 2-arylindole scaffold as a key feature. nih.gov This model suggests that the indole ring and the para-substituted phenyl ring form a rigid structural element that correctly orients the molecule within an allosteric binding site of the enzyme. nih.gov

In the context of efflux pump inhibition, the pharmacophore generally consists of a lipophilic aromatic system (like the 2-phenyl-indole core) capable of intercalating into the pump's substrate-binding pocket, often complemented by hydrogen bond donors or acceptors that interact with key amino acid residues within the pump. mdpi.com The ethoxy group of this compound could potentially serve as a hydrogen bond acceptor, contributing to binding affinity within a target protein.

The general pharmacophoric features for biologically active 2-aryl-indoles can be summarized as:

A planar, aromatic indole core.

An aryl ring at the 2-position, providing a crucial hydrophobic interaction domain.

Specific hydrogen bond donors (e.g., indole N-H) and acceptors (e.g., the oxygen of the ethoxy group).

Defined spatial arrangement and distance between these features.

Further research focusing specifically on this compound is required to delineate its precise pharmacophore for any given biological target.

Conclusion and Future Research Perspectives

Summary of Current Research Directions

Current research on 2-arylindoles, the class encompassing 2-(4-ethoxyphenyl)-1H-indole, is predominantly focused on medicinal chemistry and drug discovery. These compounds are being actively investigated for a range of pharmacological activities, establishing several key research avenues:

Anticancer Agents: A significant portion of research is dedicated to the development of 2-arylindoles as anticancer agents. researchgate.net Derivatives are being explored as inhibitors of various cancer-related targets, including tubulin polymerization, which disrupts cell division. nih.govnih.govrsc.org For instance, certain indole (B1671886) derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast, colon, and renal cancer cells, and have been found to induce apoptosis (programmed cell death). nih.govasu.edu

Anti-inflammatory and Analgesic Properties: The 2-arylindole scaffold is a promising lead for developing new anti-inflammatory drugs. researchgate.net Research has shown that derivatives of the parent compound, 2-phenylindole (B188600), can inhibit key inflammatory mediators like nitric oxide synthase (NOS) and the transcription factor NF-κB. asu.edu This dual inhibition offers a synergistic approach to treating inflammation.

Antiviral Activity: Indole derivatives are being pursued as potential antiviral drugs. researchgate.net Notably, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of the HIV-1 integrase enzyme, a crucial component in the viral replication cycle. nih.gov

Enzyme Inhibition: A growing area of interest is the role of 2-arylindoles as specific enzyme inhibitors. For example, substituted 2-arylindoles are being investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy, and aromatase, a target in hormone-dependent cancers. nih.gov

Opportunities in Novel Synthetic Methodologies

The synthesis of the 2-arylindole core structure is well-established, yet there are significant opportunities for the development of more efficient, sustainable, and versatile synthetic methods. Future research in this area is likely to focus on several key strategies:

Catalyst-Free and Green Synthesis: While classical methods like the Bischler indole synthesis exist, modern efforts are moving towards more environmentally friendly approaches. nih.gov This includes developing one-pot reactions and using catalyst-free conditions or greener solvents to improve efficiency and reduce waste. nih.gov

Advanced Catalytic Systems: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of substituted anilines and terminal alkynes, are powerful tools for creating diversified 2-arylindoles. asu.edu The future will likely see the development of even more sophisticated catalysts, such as rhodium-based systems for C-H activation and carbonylation, allowing for novel molecular constructions. nih.gov Ruthenium-catalyzed cascade reactions that build the indole scaffold and introduce the aryl group in a single, atom-economical process also represent a significant advancement. Current time information in Bangalore, IN.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity. Recent studies have demonstrated the use of flavin-dependent monooxygenases for the asymmetric oxidation of 2-arylindoles. researchgate.net Future work could expand the library of biocatalysts and use protein engineering to create enzymes that can produce specific, highly enantioenriched indole derivatives, which is crucial for pharmacological applications. researchgate.net

Integration of Advanced Computational Techniques

Computational chemistry has become an indispensable tool in the study and development of indole derivatives, and its role is expected to expand. The integration of these techniques offers a pathway to accelerate the discovery and optimization of compounds like this compound.

Molecular Docking and Dynamics: In silico molecular docking is widely used to predict how 2-arylindoles bind to their biological targets, such as cyclooxygenase (COX) enzymes, aromatase, and various kinases. nih.govnih.govresearchgate.net These models help explain structure-activity relationships (SAR) by identifying key interactions, like hydrogen bonds and hydrophobic contacts, within the binding pocket. nih.govresearchgate.net Molecular dynamics (MD) simulations can further refine these models by showing how the compound and protein interact over time. nih.gov

Pharmacokinetic and Toxicity Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. Computational tools like Swiss-ADME and pre-ADMET are now routinely used to predict these parameters for new compounds before they are synthesized. This allows researchers to prioritize candidates with more drug-like properties and a lower risk of failure in later stages.

Artificial Intelligence (AI) in Drug Discovery: The application of AI and machine learning is a burgeoning area in chemical research. researchgate.net These technologies can analyze vast datasets to identify novel scaffolds, predict biological activities, and design new derivatives with desired properties, significantly accelerating the drug discovery pipeline for compounds like 2-arylindoles. researchgate.net

Prospects for Discovering New Mechanistic Biological Insights

While many 2-arylindoles are known to act on established targets, there is great potential for discovering novel mechanisms of action and gaining a deeper understanding of their biological effects.

Allosteric Inhibition: Some 2-arylindoles have been shown to act as allosteric inhibitors, meaning they bind to a site on an enzyme other than the active site to modulate its activity. nih.gov This can offer greater selectivity and a lower risk of side effects compared to traditional active-site inhibitors. Research into 5-(4-methoxyphenyl)-1H-indoles, close analogs of the title compound, has shown selective inhibition of the ALOX15 enzyme through such a mechanism. nih.gov Future studies could explore if this compound or its derivatives can act as allosteric modulators for other important biological targets.

Identifying Novel Targets: The privileged structure of 2-arylindoles suggests they may interact with a wide range of proteins that have not yet been explored. nih.gov High-throughput screening and chemoproteomics could reveal entirely new biological targets for this class of compounds, opening up new therapeutic possibilities.

Understanding Selectivity and Resistance: By studying how minor structural modifications affect activity and selectivity, researchers can gain insights into the subtle molecular interactions that govern a drug's behavior. For instance, understanding how different substitutions on the aryl ring or the indole nitrogen influence binding can lead to the design of inhibitors that are highly selective for a specific enzyme isoform or that can overcome mechanisms of drug resistance. researchgate.net This detailed mechanistic understanding is critical for developing the next generation of safer and more effective indole-based therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-ethoxyphenyl)-1H-indole, and how can reaction efficiency be validated?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-ethoxyphenyl group at the 2-position of the indole core. For example, arylboronic acids (e.g., 4-ethoxyphenylboronic acid) can react with 2-haloindoles (e.g., 2-bromo-1H-indole) under Pd(PPh₃)₄ catalysis in a mixed solvent system (THF/H₂O) at 80–100°C . Validate reaction efficiency using HPLC or LC-MS to monitor intermediates and final purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals: the indole NH proton (~10–12 ppm), ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), and aromatic protons (δ 6.5–8.0 ppm). Compare with simulated spectra from computational tools (e.g., ChemDraw).

- IR : Confirm the presence of N-H stretching (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).

- HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₆H₁₅NO₂: 253.1103 g/mol). Use ESI-MS for ionization .

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

- Methodology :

- Solubility : Test in common solvents (DMSO, ethanol, acetonitrile) via UV-Vis spectroscopy.

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage conditions (e.g., inert atmosphere, −20°C) if decomposition is observed .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. SPhos), and solvent ratios (THF/H₂O) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., dehalogenated indole or diaryl ethers). Introduce scavengers (e.g., polymer-supported triphenylphosphine) to suppress side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in cytotoxicity may arise from differences in MTT assay incubation times.

- Structural Verification : Re-synthesize the compound using literature methods and validate purity (>95% by HPLC) to exclude batch variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities.

- QSAR Studies : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on activity using Hammett constants or DFT calculations .

Q. What advanced analytical techniques characterize degradation pathways under oxidative stress?

- Methodology :

- LC-QTOF-MS : Identify degradation products (e.g., hydroxylated or demethylated derivatives) after exposure to H₂O₂ or light.

- EPR Spectroscopy : Detect free radical intermediates during photodegradation .

Q. How does the 4-ethoxy substituent influence electronic properties compared to other aryl groups?

- Methodology :

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating effects.

- DFT Calculations : Compare HOMO/LUMO energies of 4-ethoxy vs. 4-fluoro or 4-methyl analogs .

Future Research Directions

- Biocatalytic Synthesis : Explore enzymatic routes (e.g., cytochrome P450-mediated hydroxylation) for greener production .

- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability using rodent models, with LC-MS/MS quantification of plasma concentrations .

- Environmental Impact : Study ecotoxicity via Daphnia magna or Aliivibrio fischeri assays to evaluate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.